Cas no 50629-82-8 (Halometasone)

Halometasone structure
Halometasone structure
商品名:Halometasone
CAS番号:50629-82-8
MF:C22H27O5F2Cl
メガワット:444.89658
CID:55836
PubChem ID:9846332

Halometasone 化学的及び物理的性質

名前と識別子

    • Halometasone
    • 2-Chloroflumethasone
    • 2-Chlor-6a,9-difluor-11b,17,21-trihydroxy-16a-methyl-1,4-pregnadien-3,20-dion
    • (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
    • CHEMBL1587228
    • AB00639905-06
    • Halometasona
    • Halometasonum
    • 50629-82-8
    • CCG-100880
    • D07202
    • 2-Chlor-6alpha,9-difluor-11beta,17,21-trihydroxy-16alpha-methyl-1,4-pregnadien-3,20-dion
    • CS-0453061
    • DTXSID1048382
    • (6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
    • Halometasone [INN]
    • EINECS 256-664-9
    • MLS000759439
    • 2-Chloro-6alpha,9-difluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
    • HALOMETASONE [WHO-DD]
    • SCHEMBL4872
    • HALOMETASONE [MI]
    • Q10910139
    • AS-78199
    • HMS2232N17
    • DB13728
    • HMS2051C16
    • SMR000466330
    • CHEBI:135724
    • MLS001424089
    • Halometasona [INN-Spanish]
    • 2-CHLORO-6.ALPHA.,9-DIFLUORO-11.BETA.,17,21-TRIHYDROXY-16.ALPHA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
    • UNII-J69Z9UU41Z
    • Pregna-1,4-diene-3,20-dione, 2-chloro-6,9-difluoro-11,17,21-trihydroxy-16-methyl-, (6alpha,11beta,16alpha)-
    • AC-3528
    • Halometasone (INN)
    • Q-101370
    • AKOS025402048
    • HALOMETASONE [MART.]
    • NC00130
    • J69Z9UU41Z
    • Halometasonum [INN-Latin]
    • HALOMETASONE (MART.)
    • Halometasonum (INN-Latin)
    • DTXCID7028356
    • GGXMRPUKBWXVHE-MIHLVHIWSA-N
    • (1R,2S,8S,10S,11S,13R,14R,15S,17S)-4-chloro-1,8-difluoro-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo(8.7.0.0^(2,7).0^(11,15))heptadeca-3,6-dien-5-one
    • D07AC12
    • Halometasona (INN-Spanish)
    • 2-chloro-6alpha, 9-difluoro-11beta, 17,21-trihydroxy-16alpha-methylpregna-1,4-dien-3,20-dione
    • (1R,2S,8S,10S,11S,13R,14R,15S,17S)-4-chloro-1,8-difluoro-14,17-dihydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-dien-5-one
    • MDL: MFCD00866091
    • インチ: InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1
    • InChIKey: GGXMRPUKBWXVHE-MIHLVHIWSA-N
    • ほほえんだ: OCC([C@]1([C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(C(=C[C@]4(C)[C@@]3(F)[C@H](C[C@]12C)O)Cl)=O)O)=O

計算された属性

  • せいみつぶんしりょう: 444.15200
  • どういたいしつりょう: 444.152
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 2
  • 複雑さ: 889
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 220-222° (dec)
  • ふってん: 600.5±55.0 °C at 760 mmHg
  • フラッシュポイント: 317.0±31.5 °C
  • 屈折率: 1.586
  • PSA: 94.83000
  • LogP: 2.41020
  • じょうきあつ: 0.0±3.9 mmHg at 25°C

Halometasone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-490913-10mg
Halometasone,
50629-82-8
10mg
¥2858.00 2023-09-05
eNovation Chemicals LLC
Y1264740-10mg
Halometasone
50629-82-8 98%
10mg
$240 2024-06-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H303832-10mg
Halometasone
50629-82-8 98%
10mg
¥945.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H303832-50mg
Halometasone
50629-82-8 98%
50mg
¥2725.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H829975-50mg
Halometasone
50629-82-8 98%
50mg
¥4,410.00 2022-10-10
TRC
H103100-10mg
Halometasone
50629-82-8
10mg
$ 244.00 2023-09-07
TRC
H103100-100mg
Halometasone
50629-82-8
100mg
$ 1869.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H303832-1g
Halometasone
50629-82-8 98%
1g
¥10299.90 2023-09-02
A2B Chem LLC
AG24782-1mg
Halometasone
50629-82-8 ≥98%
1mg
$34.00 2024-04-19
A2B Chem LLC
AG24782-10mg
Halometasone
50629-82-8 ≥98%
10mg
$192.00 2024-04-19

Halometasone 関連文献

Halometasoneに関する追加情報

Halometasone (CAS No. 50629-82-8): A Comprehensive Overview

Halometasone, with the CAS number 50629-82-8, is a synthetic glucocorticoid that has garnered significant attention in the field of endocrinology and pharmacology. This compound is widely recognized for its potent anti-inflammatory and immunosuppressive properties, making it a cornerstone in the treatment of various inflammatory and autoimmune conditions. Recent studies have further elucidated its mechanism of action, bioavailability, and potential for targeted therapies.

The chemical structure of Halometasone is characterized by its unique substitution pattern, which contributes to its enhanced potency compared to traditional glucocorticoids like hydrocortisone. Research has shown that this substitution pattern allows Halometasone to bind more effectively to the glucocorticoid receptor (GR), thereby amplifying its therapeutic effects. This advancement has been pivotal in understanding why Halometasone exhibits superior efficacy in treating conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

One of the most recent breakthroughs in Halometasone research involves its role in modulating the immune response. Studies have demonstrated that Halometasone can suppress pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in chronic inflammation. This discovery has opened new avenues for its application in personalized medicine, where treatment regimens can be tailored to individual patients based on their cytokine profiles.

In terms of pharmacokinetics, Halometasone has been shown to have an extended half-life, which reduces the frequency of administration and improves patient compliance. Advanced drug delivery systems, such as liposomal formulations, have further enhanced its bioavailability and reduced systemic side effects. These innovations are particularly beneficial for patients requiring long-term therapy, as they minimize the risk of adverse effects associated with prolonged glucocorticoid use.

The safety profile of Halometasone has also been a focal point of recent investigations. While it shares many safety considerations with other glucocorticoids—such as potential corticosteroid-induced osteoporosis and hyperglycemia—researchers have identified biomarkers that can predict individual susceptibility to these side effects. This predictive capability enables clinicians to implement preventive measures and optimize treatment outcomes.

Moreover, the application of Halometasone in dermatology has seen remarkable progress. Topical formulations of Halometasone have been proven effective in treating chronic skin conditions like psoriasis and eczema. Clinical trials have highlighted its ability to reduce skin inflammation without causing significant local or systemic adverse effects, making it a preferred choice for dermatologists worldwide.

Looking ahead, ongoing research is exploring the potential of Halometasone in oncology, particularly in combination therapies for cancer treatment. Preclinical studies suggest that Halometasone may enhance the efficacy of chemotherapy by modulating tumor microenvironments and reducing chemotherapy-induced inflammation. If these findings translate into clinical success, Halometasone could play a transformative role in oncological care.

In conclusion, Halometasone (CAS No. 50629-82-8) stands as a testament to advancements in glucocorticoid therapy. Its potent anti-inflammatory properties, combined with innovative delivery systems and targeted applications, continue to expand its therapeutic horizons. As research delves deeper into its mechanisms and clinical applications, Halometasone is poised to remain at the forefront of inflammatory disease management for years to come.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:50629-82-8)Halometasone
sfd16379
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ